CID 156588673
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Overview
Description
The compound with the identifier “CID 156588673” is a chemical entity registered in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 156588673 involve several steps. The preparation method typically includes the following steps:
Contact Reaction: A cocatalyst is reacted with a compound A.
Carrier Reaction: The reactant from the first step is then reacted with a carrier.
Final Reaction: The reactant from the second step is reacted with a compound B to yield the final product.
Chemical Reactions Analysis
CID 156588673 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 156588673 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials .
Mechanism of Action
The mechanism of action of CID 156588673 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 156588673 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and industrial applications .
Properties
Molecular Formula |
C20H25F2N7O2 |
---|---|
Molecular Weight |
433.5 g/mol |
InChI |
InChI=1S/C20H25F2N7O2/c1-11-8-30-5-4-28(11)19-25-18(15-7-24-16(23)6-14(15)17(21)22)26-20(27-19)29-12(2)9-31-10-13(29)3/h6-7,12,17H,4-5,8-10H2,1-3H3,(H2,23,24)/t12-/m0/s1 |
InChI Key |
BVMPYZMOLBNQJN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1COC[C](N1C2=NC(=NC(=N2)N3CCOC[C]3C)C4=CN=C(C=C4C(F)F)N)C |
Canonical SMILES |
CC1COC[C](N1C2=NC(=NC(=N2)N3CCOC[C]3C)C4=CN=C(C=C4C(F)F)N)C |
Origin of Product |
United States |
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